(3-Methylpyridin-4-yl)boronsäurehydrochlorid

Übersicht

Beschreibung

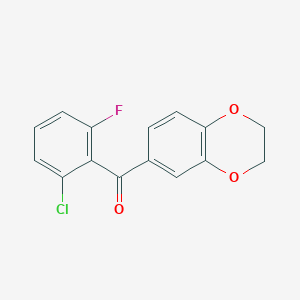

“(3-Methylpyridin-4-yl)boronic acid” is a chemical compound with the CAS Number: 894808-72-1 . It has a molecular weight of 136.95 and its IUPAC name is 3-methyl-4-pyridinylboronic acid . It is typically stored in an inert atmosphere and under -20C .

Molecular Structure Analysis

The molecular formula of “(3-Methylpyridin-4-yl)boronic acid” is C6H8BNO2 . The InChI code is 1S/C6H8BNO2/c1-5-4-8-3-2-6(5)7(9)10/h2-4,9-10H,1H3 .Chemical Reactions Analysis

While specific chemical reactions involving “(3-Methylpyridin-4-yl)boronic acid hydrochloride” are not available, boronic acids are known to be involved in various types of reactions, including Suzuki-Miyaura coupling .Physical and Chemical Properties Analysis

“(3-Methylpyridin-4-yl)boronic acid” is a solid substance .Wissenschaftliche Forschungsanwendungen

Organische Synthese

(3-Methylpyridin-4-yl)boronsäurehydrochlorid: ist ein wertvolles Reagenz in der organischen Synthese, insbesondere bei Suzuki-Kupplungsreaktionen . Diese Reaktion ist entscheidend für die Bildung von Kohlenstoff-Kohlenstoff-Bindungen, ein essentieller Schritt bei der Synthese komplexer organischer Moleküle. Seine hohe Reaktivität und Stabilität unter verschiedenen Bedingungen machen es zur bevorzugten Wahl für Chemiker.

Pharmazeutische Forschung

Diese Verbindung wird bei der Entwicklung von Pharmazeutika verwendet, insbesondere bei der Herstellung von Pyridopyrimidinonderivaten . Diese Derivate werden auf ihr Potenzial als AHR-Antagonisten untersucht, die bei der Behandlung von Krankheiten im Zusammenhang mit dem Arylhydrocarbonrezeptor von Vorteil sein könnten.

Chemische Sensoren

Aufgrund seiner Fähigkeit, mit verschiedenen Biomolekülen zu interagieren, wird diese Verbindung für den Einsatz in chemischen Sensoren untersucht . Sensoren auf Basis von Boronsäuren können Zucker und andere biologische Substanzen nachweisen, was für die medizinische Diagnostik und die Umweltüberwachung entscheidend ist.

Katalyse

Die Verbindung dient als Katalysator in verschiedenen chemischen Reaktionen . Seine Rolle in der Katalyse ist bedeutsam, da es Reaktionen beschleunigen kann, ohne selbst verbraucht zu werden, wodurch Prozesse effizienter und kostengünstiger werden.

Landwirtschaftliche Chemie

In der landwirtschaftlichen Chemie wird This compound auf seine Verwendung bei der Entwicklung neuer Pestizide und Herbizide untersucht . Seine molekulare Struktur ermöglicht die Herstellung von Verbindungen, die Schädlinge und Unkräuter gezielt bekämpfen können, wodurch die Umweltbelastung durch landwirtschaftliche Praktiken reduziert wird.

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Zukünftige Richtungen

Eigenschaften

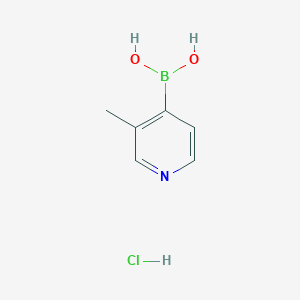

IUPAC Name |

(3-methylpyridin-4-yl)boronic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BNO2.ClH/c1-5-4-8-3-2-6(5)7(9)10;/h2-4,9-10H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGOUFMIMHSRFGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=NC=C1)C)(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70674656 | |

| Record name | (3-Methylpyridin-4-yl)boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072952-40-9 | |

| Record name | (3-Methylpyridin-4-yl)boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[(9-ethyl-9H-carbazol-3-yl)methyl]amino}propan-1-ol](/img/structure/B1420354.png)

![2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B1420355.png)

![Methyl 2-[4-(4-aminophenyl)piperazin-1-yl]acetate](/img/structure/B1420365.png)

![2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B1420368.png)